Tjn 505 Tjn 505 TJN 505 is an aconitine-like compound found to suppress various canine ventricular and atrial arrhythmias and seems to act as a blocker of multiple channels.
Brand Name: Vulcanchem
CAS No.: 141426-86-0
VCID: VC0545441
InChI: InChI=1S/C30H41NO7.ClH/c1-5-31-15-17-8-11-22(36-3)30-19(17)12-20(25(30)31)28(33)14-23(37-4)29(34)13-21(30)24(28)26(29)38-27(32)16-6-9-18(35-2)10-7-16;/h6-7,9-10,17,19-26,33-34H,5,8,11-15H2,1-4H3;1H
SMILES: [H]Cl.O=C(OC1C2C3C4(C5C6)C(OC)CCC5CN(CC)C4C6C2(O)CC(OC)C1(O)C3)C7=CC=C(OC)C=C7
Molecular Formula: C30H42ClNO7
Molecular Weight: 564.116

Tjn 505

CAS No.: 141426-86-0

Cat. No.: VC0545441

Molecular Formula: C30H42ClNO7

Molecular Weight: 564.116

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tjn 505 - 141426-86-0

Specification

CAS No. 141426-86-0
Molecular Formula C30H42ClNO7
Molecular Weight 564.116
IUPAC Name (11-ethyl-5,8-dihydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate;hydrochloride
Standard InChI InChI=1S/C30H41NO7.ClH/c1-5-31-15-17-8-11-22(36-3)30-19(17)12-20(25(30)31)28(33)14-23(37-4)29(34)13-21(30)24(28)26(29)38-27(32)16-6-9-18(35-2)10-7-16;/h6-7,9-10,17,19-26,33-34H,5,8,11-15H2,1-4H3;1H
Standard InChI Key OTWHFNPJXVKZPR-UHFFFAOYSA-N
SMILES [H]Cl.O=C(OC1C2C3C4(C5C6)C(OC)CCC5CN(CC)C4C6C2(O)CC(OC)C1(O)C3)C7=CC=C(OC)C=C7
Appearance Solid powder

Introduction

Chemical Identity and Structure

Basic Chemical Information

Tjn 505, with the CAS registry number 141426-86-0, is chemically identified as 1α,16β-dimethoxy-20-ethyl-14α-(4-methoxybenzoyloxy)aconitan-8,13-diol hydrochloride. The compound has a molecular formula of C30H42ClNO7 and a molecular weight of 564.116 daltons. As an aconitine-like compound, it shares structural similarities with aconitine but possesses modifications that confer distinct pharmacological properties.

Physical and Chemical Properties

Physical Characteristics

Tjn 505 typically appears as a solid powder with a purity exceeding 98% when prepared for research purposes. The compound demonstrates solubility in dimethyl sulfoxide (DMSO), which is a common characteristic of many pharmacologically active compounds with multiple functional groups.

Pharmacological Activity and Mechanism of Action

Ion Channel Modulation

Research findings indicate that Tjn 505 functions primarily as a blocker of multiple ion channels, which contributes to its antiarrhythmic effects. The compound has been demonstrated to prolong several cardiac electrical parameters including PR, QRS, QTc, and JTc intervals as well as the ventricular effective refractory period . This multi-channel blocking activity distinguishes it from more selective antiarrhythmic agents and potentially contributes to its broad spectrum of antiarrhythmic efficacy.

Comparative Pharmacology

When compared to other aconitine-like compounds such as aconitine itself, mesaconitine, and hypaconitine, Tjn 505 demonstrates distinct pharmacological characteristics. While these related compounds are often associated with toxic effects and limited therapeutic applications, Tjn 505 has been specifically investigated for its potential therapeutic benefit in cardiac arrhythmias with a potentially improved safety profile .

Research Findings in Antiarrhythmic Effects

Animal Model Studies

Extensive research has been conducted examining the effects of Tjn 505 on various canine arrhythmia models. A seminal study published in 1996 in the European Journal of Pharmacology evaluated the compound's efficacy against arrhythmias induced through multiple mechanisms .

The investigation revealed that Tjn 505 (administered at doses of 2-2.5 mg/kg intravenously) successfully suppressed ventricular arrhythmias induced by:

  • Digitalis administration

  • Two-stage coronary ligation

  • Adrenaline exposure

The antiarrhythmic plasma concentrations (IC50) were determined for these different arrhythmia models, as shown in Table 1 .

Table 1: Antiarrhythmic Plasma Concentrations (IC50) of Tjn 505 in Different Canine Arrhythmia Models

Arrhythmia ModelIC50 (μg/ml)
Digitalis-induced1.26
Two-stage coronary ligation0.94
Adrenaline-induced1.31

Effects on Programmed Electrical Stimulation-Induced Arrhythmias

The research further demonstrated that Tjn 505, when administered at a dose of 2 mg/kg intravenously followed by continuous infusion at 0.1 mg/kg per minute, effectively reduced the incidence of arrhythmias induced by programmed electrical stimulation in dogs with 7-day-old myocardial infarction. This effect was statistically significant (P < 0.05) and was accompanied by measurable prolongation of cardiac electrical parameters .

Atrial Arrhythmia Suppression

Beyond its effects on ventricular arrhythmias, Tjn 505 (2 mg/kg intravenous administration) also demonstrated efficacy in suppressing aconitine-induced atrial arrhythmias. This finding suggests a broad spectrum of antiarrhythmic activity that encompasses both atrial and ventricular arrhythmias, which is an advantageous property for potential therapeutic applications .

Chemical Reactions and Analysis

Chemical Reactivity

Though limited information is available on the specific reaction chemistry of Tjn 505, the compound can potentially undergo various chemical reactions typical of its functional groups. These may include:

  • Reduction reactions that could modify the functional groups present in the molecule

  • Substitution reactions, particularly involving the methoxy and ethyl substituents

The reactivity profile of this compound would be expected to align with other aconitine-like structures containing similar functional moieties.

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Tjn 505 belongs to the broader family of aconitine-like compounds but possesses distinct chemical modifications that differentiate its pharmacological profile. Some related compounds include:

  • Aconitine - Known primarily for its toxic properties and historical use in traditional medicine

  • Mesaconitine - Another aconitine-like compound with similar biological effects

  • Hypaconitine - A structurally related compound with different potency and toxicity characteristics

What distinguishes Tjn 505 among these compounds is its specific antiarrhythmic properties and potential therapeutic applications in treating cardiac rhythm disorders .

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